![molecular formula C22H29NO4 B4615095 4-(3-ethoxy-4-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4615095.png)
4-(3-ethoxy-4-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
Synthesis Analysis
The synthesis of complex quinoline derivatives involves strategic functionalization and cyclization processes. Mizuno et al. (2006) demonstrated efficient synthesis methods for related quinoline carboxylates, highlighting the use of protective groups and cyclization reactions to yield novel compounds with high specificity (Mizuno et al., 2006). These methodologies could be adapted to synthesize the compound , emphasizing the significance of selecting appropriate protective groups and cyclization strategies.
Molecular Structure Analysis
The analysis of molecular structures, particularly for quinoline derivatives, relies on techniques like X-ray crystallography and NMR spectroscopy. Tolkunov et al. (2004) provided insights into the structural anomalies encountered during the Beckmann rearrangement in oximes of quinolines, underscoring the importance of molecular arrangement and its impact on reaction outcomes (Tolkunov et al., 2004). Understanding these structural intricacies is crucial for comprehending the behavior and reactivity of the target compound.
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, influenced by their structural framework. Research by Gupta et al. (2005) on quinoxalinyl ethoxy phenyl derivatives highlights the potential for these compounds to undergo reactions leading to significant biological activities (Gupta et al., 2005). Such studies can shed light on the possible chemical behaviors and applications of the discussed compound.
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystalline structure, are pivotal for its application and handling. Nomura et al. (2004) explored the crystalline structures and photopolymerization reactions of quinodimethanes, providing a basis for understanding how structural variations affect physical properties (Nomura et al., 2004). Such analyses are essential for developing practical applications and processing methodologies for quinoline derivatives.
Scientific Research Applications
Reactions and Syntheses
- The quinolinedione family, which includes compounds similar to 4-(3-ethoxy-4-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, is often studied for their unique reactivity. For instance, 1-Methyl-3-methylene-2,4(1H,3H)-quinolinedione, a related compound, reacts with various agents to give Diels-Alder cycloaddition products (Chauncey & Grundon, 1990).
- Another example is the study of the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, demonstrating the compound's utility in synthetic organic chemistry (Mizuno et al., 2006).
Electrochemical Studies
- Quinones, including derivatives similar to 4-(3-ethoxy-4-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, are often studied for their electrochemical properties. A study on α-hydroxy and α-methoxy quinones in acetonitrile highlighted the impact of internal proton donors and external proton sources on the reduction process (Bautista-Martínez et al., 2004).
Corrosion Inhibition
- Quinoline derivatives, a group that includes compounds like the one , have been analyzed for their corrosion inhibition properties. For example, novel quinoline derivatives were studied as green corrosion inhibitors for mild steel in an acidic medium, showcasing their potential in material science and engineering (Singh et al., 2016).
Computational Studies
- Computational studies on quinoxalines, related to quinolinediones, have explored the relationship between molecular structure and inhibition efficiency, indicating the potential for predictive modeling in the development of new compounds (Zarrouk et al., 2014).
properties
IUPAC Name |
4-(3-ethoxy-4-propan-2-yloxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-6-26-19-9-14(7-8-18(19)27-13(2)3)15-10-20(25)23-16-11-22(4,5)12-17(24)21(15)16/h7-9,13,15H,6,10-12H2,1-5H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSIJVSMINDVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.